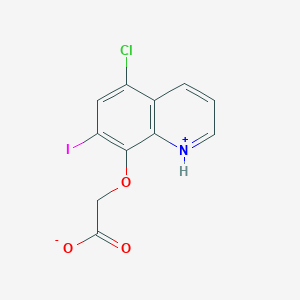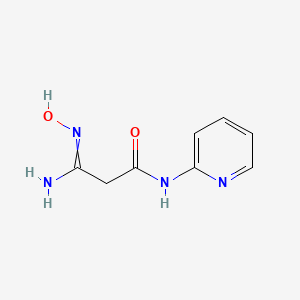
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring, which is known for its stability and reactivity, and a hydroxycarbamimidoyl group, which imparts specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide typically involves the coupling of 2-cyanobenzamide derivatives with hydroxylamine under specific conditions. One efficient method includes the hydroxyamination of 2-cyanobenzamide derivatives . This process involves the use of reagents such as hydroxylamine hydrochloride and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamimidoyl group can yield oximes, while reduction can produce amines. Substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can act as a donor of nitric oxide, which plays a crucial role in various physiological processes . Additionally, the compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
相似化合物的比较
Similar Compounds
2-(N-Hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the hydroxycarbamimidoyl group but differ in the aromatic ring structure.
4-(N’-Hydroxycarbamimidoyl)phenylboronic acid:
Ximelagatran: An anticoagulant that also contains a hydroxycarbamimidoyl group, used in medical applications.
Uniqueness
2-(N-Hydroxycarbamimidoyl)-N-pyridin-2-yl-acetamide is unique due to its combination of a pyridine ring and a hydroxycarbamimidoyl group. This structure provides a balance of stability and reactivity, making it suitable for various chemical transformations and applications in scientific research.
属性
IUPAC Name |
3-amino-3-hydroxyimino-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-6(12-14)5-8(13)11-7-3-1-2-4-10-7/h1-4,14H,5H2,(H2,9,12)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUZNVYFDDGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B7777374.png)
![[4-(2-Methoxyethyl)phenoxy]acetic acid](/img/structure/B7777378.png)
![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B7777391.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid](/img/structure/B7777393.png)
![1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7777399.png)
![2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B7777402.png)

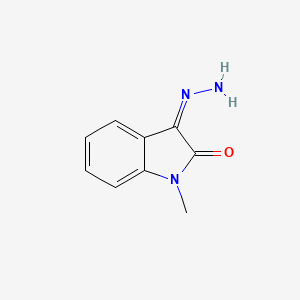
![2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate](/img/structure/B7777424.png)
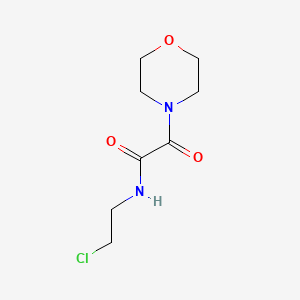
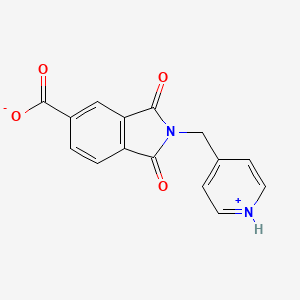
![N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B7777459.png)
![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)
